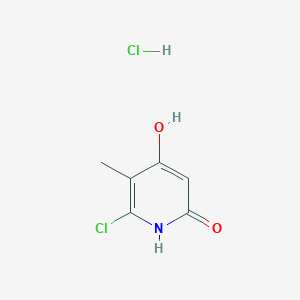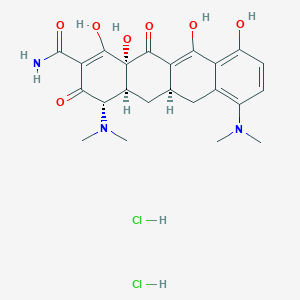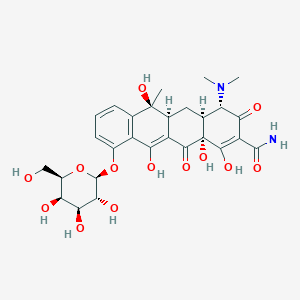![molecular formula C10H11NO2S B1425431 methyl 4,5-dimethyl-6H-thieno[2,3-b]pyrrole-2-carboxylate CAS No. 1338466-50-4](/img/structure/B1425431.png)
methyl 4,5-dimethyl-6H-thieno[2,3-b]pyrrole-2-carboxylate
Descripción general
Descripción
- Safety Information : It is classified as a Warning substance with hazard statements related to ingestion, skin and eye irritation, and respiratory effects .
Molecular Structure Analysis
The compound’s molecular structure consists of a thieno[2,3-b]pyrrole core with a carboxylate ester group. The IR spectrum shows characteristic peaks for carbonyl stretching vibrations (ν) at 1696 and 1706 cm⁻¹. The ¹H NMR spectrum reveals signals corresponding to various protons, including those from the thieno[2,3-b]pyrrole ring and the ester moiety .
Aplicaciones Científicas De Investigación
Synthesis and Transformations
Methyl 4,5-dimethyl-6H-thieno[2,3-b]pyrrole-2-carboxylate is involved in various synthesis and transformation processes in organic chemistry. For instance, Kaigorodova et al. (2004) described its use in synthesizing substituted 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines through reactions with 2,5-dimethoxytetrahydrofuran. They noted that the reaction's feasibility and yield depend on the substituents in the thieno[2,3-b]pyridine position (Kaigorodova, Osipova, Konyushkin, & Krapivin, 2004).
Regioselective Acylation
Yarovenko et al. (2003) studied the effects of catalysts, acid chlorides, and solvents on the acylation of methyl 4,5-dimethyl-6H-thieno[2,3-b]pyrrole-2-carboxylate. Their findings showed how the use of different catalysts like AlCl3 and SnCl4 can lead to regioselective acylation at specific positions of thienopyrrole (Yarovenko, Semenov, Zavarzin, Ignatenko, & Krayushkin, 2003).
Photochromic Applications
Krayushkin et al. (2002) explored the use of methyl 4,5-dimethyl-6H-thieno[2,3-b]pyrrole-2-carboxylate in the synthesis of photochromic 1,2-dihetarylethene. Their study highlighted the significance of regioselective acylation processes in developing thienopyrrole-based photochromes, a first in this domain (Krayushkin, Yarovenko, Semenov, Zavarzin, Ignatenko, Martynkin, & Uzhinov, 2002).
Aromaticity Studies
Cyrański et al. (2001) conducted research on the aromaticity of dihetero analogues of pentalene dianion, including methyl furo[3,2-b]pyrrole-5-carboxylate derivatives. Their study involved X-ray and ab initio studies, contributing to understanding the aromatic character and stability of these compounds (Cyrański, Krygowski, Krutošíková, & Sleziak, 2001).
Synthesis of Novel Compounds
Bakhite et al. (2002) synthesized novel 4-methyl-2-phenyl-5-(1-pyrryl)-6-substituted-thieno[2,3-d]pyrimidines using a key intermediate that likely included methyl 4,5-dimethyl-6H-thieno[2,3-b]pyrrole-2-carboxylate. This synthesis led to the development of new sulfur-, nitrogen-, and oxygen-containing heterocyclic rings (Bakhite, Geies, & El-Kashef, 2002).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 4,5-dimethyl-6H-thieno[2,3-b]pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-5-6(2)11-9-7(5)4-8(14-9)10(12)13-3/h4,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZOOADPRPAIMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(S2)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4,5-dimethyl-6H-thieno[2,3-b]pyrrole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















